2-Fluoro-5-(3-fluoro-5-hydroxybenzyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-(3-fluoro-5-hydroxybenzyl)benzonitrile is a fluorinated benzonitrile derivative. This compound is characterized by the presence of two fluorine atoms and a hydroxybenzyl group attached to the benzonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(3-fluoro-5-hydroxybenzyl)benzonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable fluorinated benzyl halide with a hydroxybenzyl derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(3-fluoro-5-hydroxybenzyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitriles with various functional groups.
Scientific Research Applications
2-Fluoro-5-(3-fluoro-5-hydroxybenzyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Potential use in the development of fluorinated analogs of biologically active compounds.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(3-fluoro-5-hydroxybenzyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methylbenzonitrile: Similar structure but with a methyl group instead of a hydroxybenzyl group.
2-Fluoro-5-formylbenzonitrile: Contains a formyl group instead of a hydroxybenzyl group.
Uniqueness
2-Fluoro-5-(3-fluoro-5-hydroxybenzyl)benzonitrile is unique due to the presence of both fluorine atoms and a hydroxybenzyl group, which can impart distinct chemical and physical properties.
Properties
Molecular Formula |
C14H9F2NO |
---|---|
Molecular Weight |
245.22 g/mol |
IUPAC Name |
2-fluoro-5-[(3-fluoro-5-hydroxyphenyl)methyl]benzonitrile |
InChI |
InChI=1S/C14H9F2NO/c15-12-5-10(6-13(18)7-12)3-9-1-2-14(16)11(4-9)8-17/h1-2,4-7,18H,3H2 |
InChI Key |
JEDWQCAWGFHGQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=CC(=C2)F)O)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.